molecular formula C14H12N2Na2O6S2 B6285845 Amsonic acid disodium salt CAS No. 25394-13-2

Amsonic acid disodium salt

Cat. No.: B6285845
CAS No.: 25394-13-2
M. Wt: 414.4 g/mol
InChI Key: YAKFHPREDNNSFX-SEPHDYHBSA-L
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Mechanism of Action

Target of Action

Amsonic acid disodium salt, also known as Sodium 4,4’-diaminostilbene-2,2’-disulfonate or disodium amsonate, is primarily used in the synthesis of dyes and optical brighteners or fluorescent whitening agents . .

Mode of Action

As a component in the synthesis of dyes and optical brighteners, it likely interacts with other compounds to produce the desired color or fluorescence .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of dyes and optical brighteners . These substances can interact with light and other chemicals, leading to various downstream effects.

Result of Action

The primary result of the action of this compound is the production of dyes and optical brighteners . These substances have the ability to absorb light in the ultraviolet and violet region, and re-emit light in the blue region. This causes a “whitening” effect, as it increases the amount of blue light reflected.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amsonic acid disodium salt is typically synthesized by the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid using iron powder . The reaction involves the conversion of nitro groups to amino groups under reductive conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of advanced oxidation processes such as Fenton’s reagent oxidation and ozonation. These methods are employed for the pretreatment of manufacturing wastewater to partially remove chemical oxygen demand (COD) .

Chemical Reactions Analysis

Types of Reactions

Amsonic acid disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: As mentioned, it is synthesized through the reduction of its dinitro precursor.

    Substitution: The amino groups in the compound can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Iron powder is commonly used for the reduction of nitro groups to amino groups.

    Substitution: Various halogenating agents and acids can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used in the synthesis of dyes and optical brighteners .

Scientific Research Applications

Amsonic acid disodium salt has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of amino and sulfonic acid functional groups, which confer distinct chemical properties and reactivity. Its ability to act as an intermediate in the synthesis of dyes and optical brighteners sets it apart from other similar compounds .

Properties

IUPAC Name

disodium;5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b2-1+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKFHPREDNNSFX-SEPHDYHBSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2Na2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38151-70-1, 25394-13-2
Record name Amsonic acid disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038151701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-, sodium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4,4'-diaminostilbene-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM AMSONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/745M768A96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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